boeravinone A

Descripción general

Descripción

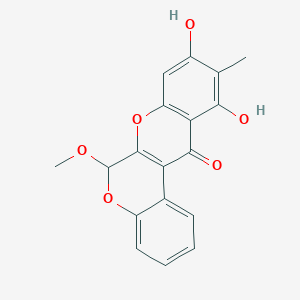

Boeravinone A is a member of rotenones, a type of chemical compound. It is a natural product found in Boerhavia diffusa , a plant known as “Spreading hogweed” or “Punarnava” and is widely distributed over the tropical, subtropical, and temperate regions of the world .

Synthesis Analysis

The synthesis of boeravinone A involves the design and creation of Aza-boeravinone derivatives, which are potential novel topoisomerase I inhibitors . The seeds of Clitoria fairchildiana provided a new rotenoid, which showed anti-inflammatory activity .Molecular Structure Analysis

Boeravinone A has a molecular formula of C18H14O6 . Its structure includes a free hydroxyl group at the C-3 position of the C-methylisoflavone skeleton . The molecular weight is 326.3 g/mol .Chemical Reactions Analysis

Boeravinone B, a related compound, has been shown to have potent antioxidant and genoprotective effects . It inhibits both TBARS and ROS formation induced by Fenton’s reagent, increases SOD activity, and reduces H2O2-induced DNA damage .Physical And Chemical Properties Analysis

Boeravinone A has a molecular weight of 326.3 g/mol, an XLogP3-AA of 2.9, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 . Its exact mass and monoisotopic mass are 326.07903816 g/mol .Aplicaciones Científicas De Investigación

Anticancer Properties

Boeravinone A exhibits potential as an anticancer agent. Research suggests that it can inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer types. Its mechanism of action involves modulation of key signaling pathways, including those related to cell cycle regulation and apoptosis .

Antioxidant and Hepatoprotective Effects

Boeravinone A demonstrates strong antioxidant activity. It scavenges free radicals, protecting cells and tissues from oxidative damage. Additionally, studies have highlighted its hepatoprotective properties, making it valuable for liver health .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases. Boeravinone A has been investigated for its anti-inflammatory effects. It inhibits pro-inflammatory mediators and reduces inflammation, potentially benefiting conditions like arthritis and inflammatory bowel diseases .

Antimicrobial Potential

Boeravinone A exhibits antimicrobial activity against bacteria and fungi. It may help combat infections and contribute to the development of novel antimicrobial agents .

Neuroprotective Properties

Emerging research suggests that boeravinone A has neuroprotective effects. It may enhance neuronal survival, protect against neurodegenerative diseases, and improve cognitive function .

Mecanismo De Acción

Target of Action

Boeravinone A, like its analog Boeravinone B, is believed to primarily target the NorA bacterial efflux pump of Staphylococcus aureus and human P-glycoprotein (P-gp) . The NorA efflux pump is responsible for the extrusion of harmful substances, including antibiotics, out of bacterial cells, contributing to multidrug resistance . P-gp is a protein located in the cell membrane and plays a crucial role in the transport of various molecules across extracellular and intracellular membranes .

Mode of Action

Boeravinone A is likely to interact with its targets by inhibiting their function. For instance, Boeravinone B has been shown to reduce the efflux of ethidium bromide, a substrate of the NorA efflux pump, thereby increasing its accumulation inside the bacterial cells . This suggests that Boeravinone A may also act as an efflux pump inhibitor, preventing the expulsion of antibiotics from bacterial cells and thereby enhancing their efficacy .

Biochemical Pathways

By inhibiting efflux pumps like NorA and P-gp, Boeravinone A could potentially disrupt the normal functioning of these pathways, leading to an accumulation of certain substances within the cells .

Pharmacokinetics

Given its potential role as a p-gp inhibitor, it may influence the bioavailability of other drugs by reducing their efflux from cells .

Result of Action

The inhibition of efflux pumps by Boeravinone A could lead to an increased intracellular concentration of certain substances, including antibiotics. This could enhance the efficacy of these substances by allowing them to reach their targets more effectively . Moreover, Boeravinone A might also inhibit biofilm formation, thereby preventing bacterial entry into macrophages .

Action Environment

The action of Boeravinone A could be influenced by various environmental factors. For instance, the extraction process of Boeravinone B from Boerhavia diffusa roots was found to be optimized at specific temperatures, times, and solvent concentrations . Similar factors might also influence the action, efficacy, and stability of Boeravinone A.

Direcciones Futuras

Boeravinone B has shown promise in alleviating gut dysbiosis during myocardial infarction-induced cardiotoxicity in rats . It also exhibits anticancer activity via the internalization and destruction of EGFR family receptors . These findings suggest potential future directions for the study and application of boeravinone compounds, including boeravinone A.

Propiedades

IUPAC Name |

9,11-dihydroxy-6-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O6/c1-8-10(19)7-12-14(15(8)20)16(21)13-9-5-3-4-6-11(9)24-18(22-2)17(13)23-12/h3-7,18-20H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTGITRXQUOAJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=CC=CC=C4OC3OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

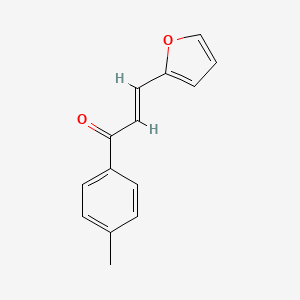

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

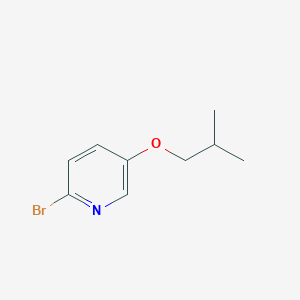

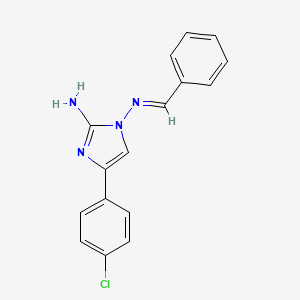

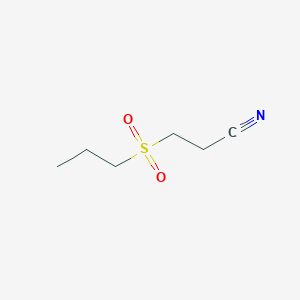

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline](/img/structure/B3084829.png)

![Methyl 1-([(tert-butoxy)carbonyl]amino)cyclohexane-1-carboxylate](/img/structure/B3084853.png)

![4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-7-ethoxy-6-[(1-methyl-2-pyrrolidinylidene)amino]-3-quinolinecarbonitrile](/img/structure/B3084861.png)

![1-[4-(3-Chlorophenoxy)phenyl]ethanone](/img/structure/B3084882.png)

![3-[3-(Aminomethyl)phenyl]benzoic acid](/img/structure/B3084903.png)

![2-Chloro-1-(5-nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3084912.png)

![3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3084932.png)